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Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
C75 is a synthetic, small-molecule inhibitor of fatty acid synthase (FAS), a key enzyme in the

de novo biosynthesis of fatty acids. Overexpressed in a variety of human cancers, FAS has

emerged as a promising target for anticancer therapy. C75 has demonstrated potent antitumor

activity in preclinical models, inducing apoptosis and inhibiting tumor growth. This technical

guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of

C75, with a focus on its effects on cancer cell signaling pathways. Detailed experimental

protocols and quantitative data are presented to facilitate further research and development of

FAS inhibitors.

Discovery and Rationale
C75 was developed as a synthetic analogue of cerulenin, a natural product inhibitor of FAS.

The discovery was based on the understanding that many cancer cells exhibit upregulated de

novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis.

By targeting FAS, the aim was to selectively induce metabolic stress and apoptosis in cancer

cells while sparing normal tissues with low FAS expression. C75 was designed as a more

stable and potent inhibitor compared to its natural predecessor.
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Synthesis of C75
A convenient and reliable route for the multigram synthesis of C75 has been developed, with a

reported overall yield of approximately 29%. The synthesis involves a multi-step process

starting from readily available precursors.

Experimental Protocol: Synthesis of C75
A detailed, step-by-step protocol for the synthesis of C75 is proprietary and not publicly

available in full detail. The following is a generalized workflow based on published literature.

Step 1: Synthesis of the γ-lactone core: This typically involves the reaction of an appropriate

starting material to form the core five-membered lactone ring structure.

Step 2: Introduction of the alkyl side chain: An alkyl group is introduced at a specific position

on the lactone ring, which is crucial for the compound's interaction with the FAS enzyme.

Step 3: Functional group manipulation: A series of reactions are performed to introduce and

modify functional groups to arrive at the final C75 structure.

Step 4: Purification: The final compound is purified using techniques such as column

chromatography to yield the desired product with high purity.

Quantitative Data: In Vitro Cytotoxicity
C75 has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal

inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell Line Cancer Type IC50 (µM)

PC3[1] Prostate Cancer 35

LNCaP[1] Prostate Cancer 50

Note: This table will be expanded as more quantitative data from various cancer cell lines

becomes publicly available.
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Mechanism of Action and Signaling Pathways
C75 exerts its anticancer effects through a dual mechanism involving the inhibition of two key

enzymes in fatty acid metabolism: Fatty Acid Synthance (FAS) and Carnitine

Palmitoyltransferase I (CPT-I).

Inhibition of Fatty Acid Synthase (FAS)
C75 acts as a slow-binding, irreversible inhibitor of FAS. By blocking FAS, C75 prevents the

synthesis of fatty acids, leading to an accumulation of the substrate malonyl-CoA. This

disruption in lipid metabolism induces cellular stress and ultimately triggers apoptosis in cancer

cells.

Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
Inside the cell, C75 can be converted to C75-CoA. This derivative acts as a potent inhibitor of

CPT-I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-

oxidation. Inhibition of CPT-I further disrupts cellular energy homeostasis.

Modulation of AMPK Signaling
C75 has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a

central regulator of cellular energy status. In the hypothalamus, C75 treatment leads to a

decrease in the phosphorylation of AMPK. The downstream consequences of AMPK

modulation in cancer cells are an active area of investigation.

Signaling Pathway Diagrams
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Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the inhibitory effect of C75 on FAS activity.

Materials:

Purified FAS enzyme

C75 compound

Acetyl-CoA

Malonyl-CoA (radiolabeled or with a detection system)

NADPH

Reaction buffer
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Procedure:

Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time

intervals to account for its slow-binding nature.

Initiate the reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.

Allow the reaction to proceed for a defined period at 37°C.

Stop the reaction and measure the incorporation of the radiolabel into fatty acids.

Calculate the percentage of inhibition relative to a control without C75.

Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of C75 in cancer cell lines.

Materials:

Cancer cell line of interest

C75 compound

Cell culture medium and supplements

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or isopropanol with HCl)

96-well plates

Procedure:

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of C75 for a specified duration (e.g., 24, 48, or 72 hours).

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan

crystals by viable cells.
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Solubilize the formazan crystals by adding the solubilization solution.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 value.

Conclusion and Future Directions
C75 has proven to be a valuable research tool for understanding the role of fatty acid

metabolism in cancer. Its dual inhibitory mechanism on both FAS and CPT-I makes it a potent

modulator of cellular energetics. While its clinical development has been hampered by off-

target effects, the insights gained from studying C75 continue to fuel the development of a new

generation of more specific and tolerable FAS inhibitors for cancer therapy. Future research

should focus on elucidating the detailed downstream signaling consequences of C75-mediated

enzyme inhibition and on identifying predictive biomarkers to select patient populations most

likely to respond to FAS-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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